molecular formula C15H15FN2OS B5875225 N-(4-fluorophenyl)-N'-(2-methoxybenzyl)thiourea

N-(4-fluorophenyl)-N'-(2-methoxybenzyl)thiourea

Cat. No.: B5875225
M. Wt: 290.4 g/mol
InChI Key: GNCUTQRLRAOMGB-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N’-(2-methoxybenzyl)thiourea: is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-N’-(2-methoxybenzyl)thiourea typically involves the reaction of 4-fluoroaniline with 2-methoxybenzyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: While specific industrial production methods for N-(4-fluorophenyl)-N’-(2-methoxybenzyl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-fluorophenyl)-N’-(2-methoxybenzyl)thiourea can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: N-(4-fluorophenyl)-N’-(2-methoxybenzyl)thiourea can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.

    Substitution: Various nucleophiles such as amines or alcohols, organic solvents like dichloromethane or ethanol.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding amines.

    Substitution: Thiourea derivatives with different nucleophiles.

Scientific Research Applications

Chemistry: N-(4-fluorophenyl)-N’-(2-methoxybenzyl)thiourea is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology and Medicine: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: In the industrial sector, N-(4-fluorophenyl)-N’-(2-methoxybenzyl)thiourea is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-N’-(2-methoxybenzyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-N’-(2-methoxybenzyl)thiourea
  • N-(4-bromophenyl)-N’-(2-methoxybenzyl)thiourea
  • N-(4-methylphenyl)-N’-(2-methoxybenzyl)thiourea

Comparison: N-(4-fluorophenyl)-N’-(2-methoxybenzyl)thiourea is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine atom can influence the compound’s biological activity, making it more potent or selective compared to its analogs with different substituents. The methoxybenzyl group also contributes to the compound’s overall properties, such as its solubility and reactivity.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[(2-methoxyphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2OS/c1-19-14-5-3-2-4-11(14)10-17-15(20)18-13-8-6-12(16)7-9-13/h2-9H,10H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCUTQRLRAOMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=S)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200673
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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